molecular formula C17H16N2O4S B2907357 (E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 468749-11-3

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2907357
CAS No.: 468749-11-3
M. Wt: 344.39
InChI Key: SXMJSFWONHGXDL-KPKJPENVSA-N
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Description

(E)-Methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based acrylamido derivative featuring a cyano group, a 5-methylfuran substituent, and ester functionality. Its synthesis typically involves Knoevenagel condensation between methyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 5-methylfuran-2-carbaldehyde, catalyzed by piperidine and acetic acid in toluene . The (E)-configuration of the acrylamido moiety is stabilized by conjugation with the cyano group and aromatic systems. This compound is of interest in medicinal chemistry due to the bioactivity of analogous acrylamido-thiophene derivatives, particularly in antioxidant and anti-inflammatory applications .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-9-5-6-13(23-9)7-12(8-18)15(20)19-16-14(17(21)22-4)10(2)11(3)24-16/h5-7H,1-4H3,(H,19,20)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJSFWONHGXDL-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action.

The compound is characterized by its complex molecular structure, which includes a thiophene ring and a cyano-acrylamido group. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₄H₁₅N₃O₃S
Molecular Weight 301.35 g/mol
CAS Number 328024-21-1
Density 1.3 ± 0.1 g/cm³
Boiling Point 390.1 ± 42.0 °C
Flash Point 189.7 ± 27.9 °C

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The starting materials include 5-methylfuran-2-carbaldehyde and malononitrile, which are reacted in the presence of a base to form an intermediate.
  • Amidation Reaction : The intermediate is then reacted with an appropriate amine to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance:

  • Compounds similar to this compound have shown inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .

Anticancer Properties

In studies examining the anticancer potential of related compounds:

  • Certain thiophene derivatives demonstrated cytotoxic effects against cancer cell lines such as B16F10 melanoma cells. The mechanism often involves the induction of apoptosis through specific molecular pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Antimicrobial Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or protein function.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives:

  • A study on thiazolopyridine derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Another investigation into various thiophene-based compounds revealed promising results in inhibiting melanin production in melanoma cells, suggesting potential applications in skin cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Substituents significantly influence melting points. For example:
    • Compound 3d (4-hydroxyphenyl): 298–300°C
    • Compound 3e (4-hydroxy-3-methoxyphenyl): 215–216°C
    • The furan-containing target compound is expected to exhibit a melting point between 200–250°C, influenced by the furan ring’s planarity and weak hydrogen-bonding capacity.
  • Spectral Data :
    • IR : All compounds show characteristic peaks for C≡N (~2210 cm⁻¹), ester C=O (~1660 cm⁻¹), and amide C=O (~1605 cm⁻¹) .
    • ¹H NMR : The target compound’s furan substituent would display distinct signals for the methyl group (δ ~2.3 ppm) and furan protons (δ ~6.5–7.5 ppm), differing from phenyl-substituted analogues .

Crystallographic and Molecular Packing

  • The precursor ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate crystallizes in a monoclinic system with hydrogen-bonded dimers, influencing reactivity and derivatization .
  • Furan-containing derivatives likely exhibit distinct packing due to the furan ring’s planarity and weaker hydrogen-bonding capacity compared to phenolic -OH groups.

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